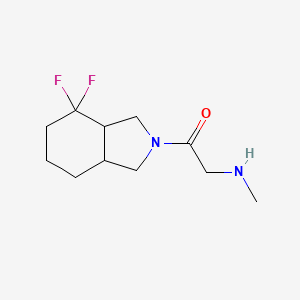
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
説明
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as FEPP, is a small molecule that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. FEPP is a synthetic compound that has been used in numerous studies to investigate its potential biological properties. FEPP has been used as a model compound in studies to investigate the effects of different chemical modifications on its biological properties. FEPP is a versatile compound and can be used to investigate the effects of different chemical modifications on its biological properties.
科学的研究の応用
Antiviral Applications
Pyrazole derivatives have been identified as potent anti-HIV agents. A review summarizes the anti-HIV activity of pyrazole-containing compounds, highlighting their importance in developing new therapies against HIV. These findings could imply potential for the specific compound if explored in similar contexts (Kumar et al., 2022).
Photophysical Properties
The study of pyrazolylpyridines has revealed compounds that exhibit various types of photoreactions, including excited-state intramolecular proton transfer. These photophysical properties suggest potential applications in developing new materials for optical and electronic devices (Vetokhina et al., 2012).
Anti-inflammatory Applications
Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives indicates their potential as COX-2 inhibitors, which play a significant role in anti-inflammatory and analgesic activities. These findings suggest that structurally related compounds could also serve as leads for developing new anti-inflammatory drugs (Patel et al., 2004).
Luminescence and OLED Applications
The synthesis of pyrazolylpyridine derivatives and their coordination with metal centers like zinc(II) and europium(III) have been explored. These complexes demonstrate interesting photoluminescence properties, suggesting potential applications in luminescent materials and organic light-emitting diodes (OLEDs) (Lam et al., 2000).
Polymerization Catalysts
Pyrazolylamine ligands have been shown to catalyze the oligomerization or polymerization of ethylene, leading to the production of various polymeric materials. The activity of these catalysts is influenced by co-catalysts and solvents, offering insights into tailoring polymer properties (Obuah et al., 2014).
Antioxidant and Antimicrobial Applications
A novel series of pyrazolylpyridine derivatives exhibited promising antioxidant and antimicrobial activities. This suggests potential applications in developing new antioxidants and antimicrobials, highlighting the versatility of pyrazole-based compounds (Bonacorso et al., 2015).
特性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,9,17H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHGJKDDPUURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




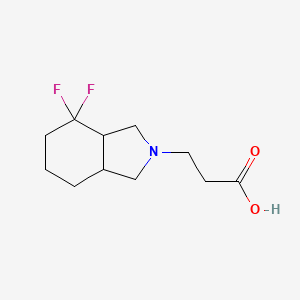
![2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491159.png)
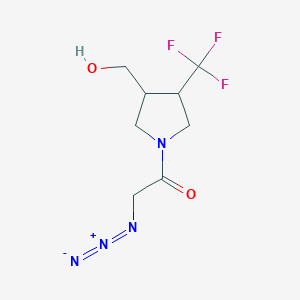
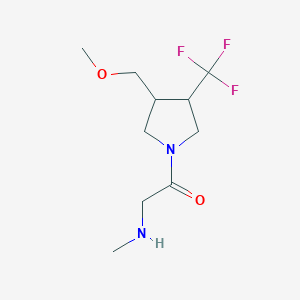
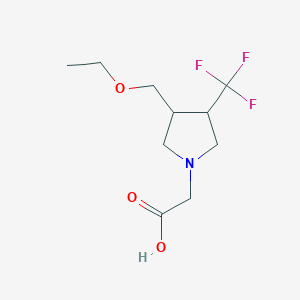
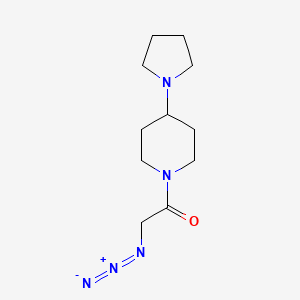

![3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491168.png)
![3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1491170.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491171.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)
![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)
